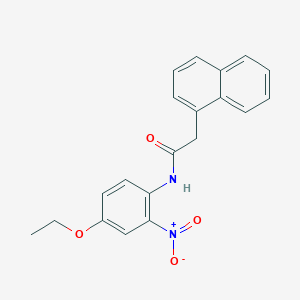

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide

Beschreibung

BenchChem offers high-quality N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-2-26-16-10-11-18(19(13-16)22(24)25)21-20(23)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,2,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARDPLTYIZYBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Protocol for N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide: Overcoming Steric and Electronic Deactivation in Amidation

Executive Summary

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide requires the formation of a stable amide bond between 2-(naphthalen-1-yl)acetic acid and 4-ethoxy-2-nitroaniline. This technical guide outlines a robust, field-proven methodology for this transformation. Due to the severe electronic deactivation and steric hindrance imparted by the ortho-nitro group on the aniline derivative, standard peptide coupling reagents (e.g., EDC, HATU) are kinetically inefficient and often result in poor yields. To overcome this thermodynamic barrier, the protocol employs a two-step continuous workflow: the in situ generation of a highly reactive acyl chloride, followed by nucleophilic acyl substitution.

Mechanistic Rationale & Pathway Design

Expertise & Experience Insight: The nucleophilicity of 4-ethoxy-2-nitroaniline is significantly compromised by the presence of the ortho-nitro group. The nitro moiety exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms, delocalizing the lone pair on the amine nitrogen and rendering it a highly poor nucleophile (1)[1]. Furthermore, its ortho position introduces substantial steric bulk, blocking the approach of the bulky activated ester intermediates typically formed by standard coupling agents.

To force the amidation forward, the electrophilicity of the carbonyl carbon must be maximized. This is achieved by converting 2-(naphthalen-1-yl)acetic acid into 2-(naphthalen-1-yl)acetyl chloride using oxalyl chloride or thionyl chloride (2)[2]. The chloride ion is an excellent leaving group, making the resulting acyl chloride sufficiently reactive to undergo nucleophilic attack even by deactivated 2-nitroaniline derivatives (3)[3]. The reaction is driven to completion by the addition of a non-nucleophilic base (such as pyridine or N,N-diisopropylethylamine), which acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic aniline (4)[4].

Two-step synthetic workflow for the target amide via an acyl chloride intermediate.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Role |

| 2-(Naphthalen-1-yl)acetic acid | 186.21 | 1.0 | 1.86 g | Starting Material |

| Oxalyl Chloride | 126.93 | 1.5 | 1.29 mL | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | 2-3 drops | Vilsmeier Catalyst |

| 4-Ethoxy-2-nitroaniline | 182.18 | 0.95 | 1.73 g | Nucleophile |

| Pyridine | 79.10 | 2.0 | 1.6 mL | Acid Scavenger / Base |

| Dichloromethane (Anhydrous) | 84.93 | Solvent | 40 mL | Reaction Medium |

Note: The amine is used in a slight deficit (0.95 eq) to ensure its complete consumption. Unreacted highly lipophilic anilines are notoriously difficult to separate from the final amide product via standard chromatography.

Experimental Protocols

Trustworthiness Check: This protocol incorporates self-validating steps, such as gas evolution monitoring and specific acid/base liquid-liquid extractions, ensuring that unreacted starting materials are systematically eliminated during the workup without relying solely on column chromatography.

Step 1: Synthesis of 2-(naphthalen-1-yl)acetyl chloride

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert argon or nitrogen atmosphere.

-

Dissolution: Add 2-(naphthalen-1-yl)acetic acid (1.86 g, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL) to the flask. Stir until a uniform suspension or solution is achieved.

-

Catalysis: Add 2-3 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, a highly active chlorinating intermediate that accelerates the reaction under mild conditions (2)[2].

-

Activation: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.29 mL, 15 mmol) dropwise via syringe.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The reaction progress is self-indicating: the cessation of gas evolution (CO₂, CO, and HCl) signifies the complete conversion to the acyl chloride.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual HCl. The resulting crude 1-naphthylacetyl chloride (a yellow/brown oil) is used immediately in the next step to prevent hydrolysis.

Step 2: Amidation with 4-Ethoxy-2-nitroaniline

-

Preparation: Dissolve the crude 1-naphthylacetyl chloride in anhydrous DCM (10 mL) and cool to 0 °C under an inert atmosphere.

-

Nucleophile Addition: In a separate vial, dissolve 4-ethoxy-2-nitroaniline (1.73 g, 9.5 mmol) and pyridine (1.6 mL, 20 mmol) in anhydrous DCM (10 mL).

-

Coupling: Add the aniline/pyridine solution dropwise to the acyl chloride solution at 0 °C over 15 minutes to control the exothermic reaction and prevent side-product formation.

-

Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The target amide will appear as a new, UV-active spot with a higher Rf than the highly polar starting acid.

-

Workup (Self-Validating Purification):

-

Dilute the reaction mixture with additional DCM (30 mL).

-

Wash with 1M aqueous HCl (2 × 20 mL). Purpose: Protonates and extracts unreacted pyridine and trace unreacted 4-ethoxy-2-nitroaniline into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Purpose: Deprotonates and extracts any hydrolyzed 2-(naphthalen-1-yl)acetic acid into the aqueous layer.

-

Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

-

Purification: Recrystallize the crude solid from hot isopropanol or ethanol to yield the pure N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide.

Mechanistic Pathway of Nucleophilic Acyl Substitution

The reaction proceeds via a classic addition-elimination mechanism. The weakly nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a high-energy zwitterionic tetrahedral intermediate. The collapse of this intermediate expels the chloride ion, reforming the carbon-oxygen double bond. Finally, the base (pyridine) deprotonates the intermediate to yield the neutral amide product (3)[3].

Addition-elimination mechanism of nucleophilic acyl substitution.

References

-

PubChem. "4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229".[Link]

-

Chem Help ASAP (YouTube). "Synthesis of amides from acid chlorides". [Link]

-

Organic Chemistry Portal. "Amide synthesis by acylation". [Link]

Sources

Mechanism of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide formation

An In-depth Technical Guide on the Formation of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide

Introduction

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is a complex organic molecule featuring an amide linkage between a substituted nitroaniline and a naphthalene moiety. Such structures are of significant interest to researchers in medicinal chemistry and materials science due to the diverse pharmacological and photophysical properties that can arise from the combination of these functional groups. The electron-withdrawing nature of the nitro group, the steric bulk of the naphthalene ring, and the hydrogen-bonding capabilities of the amide bond all contribute to the unique chemical character of the molecule.[1]

This technical guide provides a comprehensive overview of the synthetic pathway and core mechanistic principles for the formation of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed rationale for the experimental choices, grounded in established chemical principles. The synthesis is logically divided into two main stages: the preparation of the key precursors, 4-ethoxy-2-nitroaniline and 2-(naphthalen-1-yl)acetic acid, followed by the final amide bond formation.

Part 1: Synthesis of Key Precursors

A robust synthesis of the target molecule is contingent upon the efficient preparation of its constituent building blocks. This section details the validated synthetic routes for the two primary precursors.

Synthesis of 2-(Naphthalen-1-yl)acetic Acid

2-(Naphthalen-1-yl)acetic acid is a well-established compound, often used as a plant hormone and a versatile intermediate in organic synthesis.[2] Its preparation can be achieved through various methods, with the hydrolysis of its corresponding nitrile being a common and effective route.

Workflow for Synthesis of 2-(Naphthalen-1-yl)acetic Acid

Caption: Workflow for the synthesis of 2-(naphthalen-1-yl)acetic acid.

Experimental Protocol:

-

Cyanation: To a solution of 1-(chloromethyl)naphthalene (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 eq) portion-wise. Stir the mixture at room temperature for 12-16 hours.

-

Work-up and Isolation: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(naphthalen-1-yl)acetonitrile.

-

Hydrolysis: Add the crude nitrile to a mixture of sulfuric acid and water (e.g., 50% v/v). Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours until the reaction is complete (monitored by TLC).

-

Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. The solid precipitate, 2-(naphthalen-1-yl)acetic acid, is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from an ethanol/water mixture.[3]

Synthesis of 4-Ethoxy-2-nitroaniline

The synthesis of 4-ethoxy-2-nitroaniline requires a multi-step approach starting from the commercially available 4-ethoxyaniline (p-phenetidine).[4] Direct nitration of p-phenetidine is problematic as the highly activating amino group can lead to oxidation and the formation of multiple nitrated byproducts.[5] To achieve regioselective nitration at the ortho-position to the amino group, a protection-nitration-deprotection strategy is employed.[6]

Mechanism and Workflow for 4-Ethoxy-2-nitroaniline Synthesis

Caption: Overall workflow for the synthesis of 4-ethoxy-2-nitroaniline.

Experimental Protocol:

-

Step 1: Acetylation (Protection): To a flask containing 4-ethoxyaniline (1.0 eq), add acetic anhydride (1.2 eq) in glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.[7] Pour the reaction mixture into ice water to precipitate the product, N-(4-ethoxyphenyl)acetamide. Collect the solid by filtration and wash with water. This protection step is crucial as it moderates the activating effect of the amino group, preventing oxidation and directing nitration to the ortho/para positions.[8][9] The para position is already blocked, thus ensuring ortho-nitration.

-

Step 2: Nitration: Cool a solution of the dried N-(4-ethoxyphenyl)acetamide (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath. Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10 °C.[6][10] Stir for an additional hour at low temperature. The strong acidic medium generates the nitronium ion (NO₂⁺), the electrophile for the aromatic substitution. Pour the reaction mixture slowly onto crushed ice. The yellow precipitate, N-(4-ethoxy-2-nitrophenyl)acetamide, is collected by filtration.

-

Step 3: Hydrolysis (Deprotection): Suspend the crude N-(4-ethoxy-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).[11] Cool the solution and neutralize it carefully with an aqueous solution of sodium hydroxide to precipitate the final product. Filter the solid, wash with cold water, and dry to obtain 4-ethoxy-2-nitroaniline.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-(Naphthalen-1-yl)acetic acid | C₁₂H₁₀O₂ | 186.21 | 132-135 |

| 4-Ethoxy-2-nitroaniline | C₈H₁₀N₂O₃ | 182.18 | 111-113[4] |

| Final Product | C₂₀H₁₈N₂O₄ | 350.37 | N/A |

| Table 1: Properties of Key Reactants. |

Part 2: The Amide Coupling Reaction: Mechanism and Protocol

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid, as direct reaction is thermodynamically unfavorable and requires high temperatures.[12] Peptide coupling agents are widely used to facilitate this transformation under mild conditions.

Mechanistic Principles of Amide Bond Formation

Carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), are highly effective for this purpose. The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate is then susceptible to nucleophilic attack by the amine.

Generalized EDC Coupling Mechanism

Caption: Generalized mechanism for amide bond formation using EDC.

Proposed Mechanism for Target Synthesis

In the synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide, 2-(naphthalen-1-yl)acetic acid is activated by EDC. The amino group of 4-ethoxy-2-nitroaniline then acts as the nucleophile, attacking the activated carbonyl center to form a tetrahedral intermediate, which subsequently collapses to yield the desired amide and the N,N'-disubstituted urea byproduct, which is typically water-soluble and easily removed during aqueous work-up.

Detailed Experimental Protocol

-

Reactant Dissolution: In a round-bottom flask, dissolve 2-(naphthalen-1-yl)acetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add EDC (1.2 eq) to the solution. It is also common practice to add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) (0.5-1.0 eq), which can suppress side reactions and improve yields by forming a more stable active ester intermediate. Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add 4-ethoxy-2-nitroaniline (1.0 eq) to the reaction mixture. If the aniline is used as a hydrochloride salt, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) must be added to liberate the free amine.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide.

Conclusion

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is a well-defined process that relies on fundamental principles of organic chemistry. The successful formation of the target compound hinges on a strategic, multi-step synthesis of the 4-ethoxy-2-nitroaniline precursor via a protection-nitration-deprotection sequence to ensure correct regiochemistry. The final, crucial amide bond formation is best achieved using a modern coupling agent like EDC to ensure high efficiency and mild reaction conditions. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize and further investigate this and structurally related molecules.

Sources

- 1. CAS 885-81-4: N-(4-Ethoxy-2-nitrophenyl)acetamide [cymitquimica.com]

- 2. 2-(NAPHTHALEN-1-YL)ACETIC ACID | CAS 86-87-3 [matrix-fine-chemicals.com]

- 3. The Syntheses of Some Novel (Naphthalen-1-yl-selenyl)acetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Ethoxy-2-nitroaniline 97 616-86-4 [sigmaaldrich.com]

- 5. allen.in [allen.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 10. jcbsc.org [jcbsc.org]

- 11. prepchem.com [prepchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide molecular structure elucidation

An In-depth Technical Guide to the Molecular Structure Elucidation of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research, particularly within the pharmaceutical and materials science sectors. The biological activity, physical properties, and potential applications of a novel compound are intrinsically linked to its precise atomic arrangement. This guide provides a comprehensive, methodology-driven exploration of the structural elucidation of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide, a complex molecule featuring a nitroaromatic system, an amide linkage, and a polycyclic aromatic moiety.

This document moves beyond a simple recitation of techniques. It details the strategic integration of orthogonal analytical methods, explaining the causal logic behind the experimental sequence. We will proceed from initial purity assessment and molecular formula determination via mass spectrometry and elemental analysis, through functional group identification with infrared spectroscopy, to the complete constitutional and conformational analysis using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Finally, we will discuss the definitive structural confirmation provided by single-crystal X-ray crystallography. Each section includes field-proven protocols and data interpretation strategies, grounded in authoritative references, to provide a self-validating framework for researchers.

Foundational Strategy: The Elucidation Workflow

The structural elucidation of a novel molecular entity is a systematic process of hypothesis generation and validation. Each experiment provides a piece of the puzzle, and the data from each must be consistent with all others. Our overarching strategy is to first confirm the "what" (molecular formula and functional groups) before definitively establishing the "how" (the precise connectivity of atoms).

Caption: Overall workflow for structural elucidation.

Mass Spectrometry: Molecular Weight and Formula Confirmation

The initial and most critical step is to confirm the molecular weight (MW) and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a technique like Electrospray Ionization (ESI), is the gold standard.

Expected Result: For N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide (C₂₀H₁₈N₂O₄), the exact neutral mass is 362.1267 g/mol . In ESI-MS, we would expect to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

| Ion | Expected Exact Mass (m/z) |

| [C₂₀H₁₈N₂O₄+H]⁺ | 363.1345 |

| [C₂₀H₁₈N₂O₄+Na]⁺ | 385.1164 |

| [C₂₀H₁₈N₂O₄+K]⁺ | 401.0903 |

The observation of an ion with an m/z value matching one of these, with a mass accuracy of <5 ppm, provides strong confidence in the elemental formula.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Calibration: Use an external or internal calibrant to ensure high mass accuracy.

-

Analysis: Compare the measured m/z of the most abundant ion with the theoretical exact mass for the proposed formula.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of key functional groups. It is a rapid and non-destructive technique. For our target molecule, we expect to see characteristic absorption bands for the amide, nitro, ether, and aromatic functionalities.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3350 - 3250 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (in ethoxy) | Stretch | 2980 - 2850 | Medium |

| Amide C=O (Amide I band) | Stretch | 1680 - 1650 | Strong |

| Amide N-H Bend (Amide II band) | Bend | 1570 - 1515 | Strong |

| Nitro N=O | Asymmetric Stretch | 1570 - 1500 | Strong |

| Nitro N=O | Symmetric Stretch | 1370 - 1300 | Strong |

| Aromatic C-O (Ether) | Asymmetric Stretch | 1275 - 1200 | Strong |

| Aromatic C-O (Ether) | Symmetric Stretch | 1075 - 1020 | Strong |

The presence of strong peaks in these specific regions provides a qualitative fingerprint, confirming that the synthesized molecule contains the expected functional components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment

¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz)

| Proton Label | Multiplicity | Integration | Approx. δ (ppm) | Rationale |

| Hₐ (NH) | s (broad) | 1H | 9.5 - 10.5 | Deshielded amide proton, often broad due to quadrupole coupling and exchange. |

| Hₑ (Aromatic) | d | 1H | ~8.5 | Ortho to nitro group and amide nitrogen, highly deshielded. |

| Hₖ (Naphthyl) | d | 1H | ~8.0 | Peri proton on naphthalene, deshielded by proximity to the other ring. |

| Hₙ (Naphthyl) | d | 1H | ~7.9 | Naphthalene proton deshielded by anisotropy. |

| Hₘ (Naphthyl) | d | 1H | ~7.8 | Naphthalene proton deshielded by anisotropy. |

| Hₗ, Hₒ, Hₚ | m | 3H | 7.6 - 7.4 | Remaining naphthalene protons. |

| Hⱼ (Naphthyl) | t | 1H | ~7.3 | Naphthalene proton coupled to two neighbors. |

| Hf (Aromatic) | dd | 1H | ~7.1 | Ortho to ethoxy, meta to nitro group. |

| Hₖ (Aromatic) | d | 1H | ~7.0 | Ortho to ethoxy group. |

| Hᵢ (CH₂) | s | 2H | ~4.1 | Methylene protons adjacent to carbonyl and naphthalene. |

| Hc (OCH₂) | q | 2H | ~4.1 | Methylene protons of the ethoxy group, coupled to CH₃. |

| Hₖ (CH₃) | t | 3H | ~1.4 | Methyl protons of the ethoxy group, coupled to OCH₂. |

¹³C NMR Spectroscopy (with DEPT): The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) do not appear in DEPT spectra.

Predicted ¹³C NMR Signals

-

C=O (Amide): ~169 ppm

-

Aromatic/Naphthyl C: 110 - 155 ppm (16 distinct signals)

-

OCH₂: ~64 ppm

-

CH₂ (acetyl): ~45 ppm

-

CH₃: ~15 ppm

2D NMR: Assembling the Fragments

While 1D NMR suggests the presence of the fragments, 2D NMR proves their connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This would confirm the -OCH₂CH₃ spin system and the coupling between adjacent protons on the aromatic and naphthyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are separated by 2-3 bonds.

Caption: Key HMBC correlations confirming molecular assembly.

Key HMBC Correlations for Structural Confirmation:

-

Amide Proton (Hₐ) to Carbonyl Carbon (C=O): A correlation between the amide proton (~9.5 ppm) and the carbonyl carbon (~169 ppm) confirms their proximity.

-

Methylene Protons (Hᵢ) to Carbonyl Carbon (C=O): A strong correlation between the acetyl CH₂ protons (~4.1 ppm) and the carbonyl carbon proves the acetamide fragment.

-

Methylene Protons (Hᵢ) to Naphthyl Carbons: Correlations from the acetyl CH₂ protons to the quaternary and CH carbons of the naphthalene ring confirm the naphthalen-1-ylacetyl moiety.

-

Amide Proton (Hₐ) to Aryl Carbon (C-N): A correlation from the amide proton to the carbon of the phenyl ring to which the nitrogen is attached definitively links the two main fragments of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire data with sufficient scans to achieve a signal-to-noise ratio >100:1 for the smallest integral.

-

¹³C NMR: Acquire data using proton decoupling. A sufficient number of scans (often several hours) is required due to the low natural abundance of ¹³C.

-

DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate carbon types.

-

2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected (gs) pulse programs. Optimize acquisition and processing parameters according to instrument software recommendations.

Single-Crystal X-ray Crystallography: Absolute Confirmation

While NMR provides the definitive solution-state structure, X-ray crystallography provides an unparalleled view of the molecule's three-dimensional arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Methodology

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns.

Hypothetical Crystallographic Data Summary

| Parameter | Value |

| Chemical formula | C₂₀H₁₈N₂O₄ |

| Formula weight | 362.37 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.1, 15.2, 12.3 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 1820 |

| Z (molecules/unit cell) | 4 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (Goof) | ~1.0 |

A final R-factor below 0.05 indicates a high-quality structural solution, providing unambiguous and absolute confirmation of the molecular structure.

Conclusion

The structural elucidation of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide requires a multi-technique, integrated analytical approach. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of the requisite functional groups. A full suite of 1D and 2D NMR experiments, most critically the HMBC experiment, allows for the complete and unambiguous determination of the atomic connectivity in solution. Finally, single-crystal X-ray crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state. The congruence of data from all these orthogonal techniques provides the highest possible confidence in the assigned structure, a prerequisite for any further study or application of the compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis and detailed theoretical prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide. In the absence of direct empirical data in the public domain, this document serves as an expert-level guide, leveraging established principles of NMR spectroscopy, substituent effects, and data from analogous structures to construct a reliable spectral forecast. This whitepaper is designed to assist researchers in the identification, characterization, and purity assessment of this and structurally related molecules.

Introduction: The Structural Elucidation of a Complex Amide

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is a multifaceted organic molecule featuring a substituted nitrophenyl group linked via an amide bond to a naphthalen-1-ylacetyl moiety. The accurate structural confirmation of such a compound is paramount in various fields, including medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide delves into the theoretical underpinnings of the expected ¹H and ¹³C NMR spectra, providing a detailed rationale for the predicted chemical shifts and coupling patterns.

The synthesis of the title compound would likely involve the acylation of 4-ethoxy-2-nitroaniline with 2-(naphthalen-1-yl)acetyl chloride.[1][2] Potential impurities could therefore include unreacted starting materials or byproducts from side reactions.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the protons on the ethoxy group, the substituted phenyl ring, the methylene bridge, and the naphthalene ring system. The predicted chemical shifts (in ppm) are referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm. A common deuterated solvent for such a molecule would be chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4]

Molecular Structure and Proton Numbering

Caption: Molecular structure with proton numbering.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3' | ~7.5 - 7.7 | d | ~9.0 | Ortho to the electron-donating ethoxy group and meta to the electron-withdrawing nitro and acetamido groups. |

| H-5' | ~7.2 - 7.4 | dd | ~9.0, ~2.5 | Ortho to the ethoxy group and ortho to the acetamido group, meta to the nitro group. |

| H-6' | ~8.0 - 8.2 | d | ~2.5 | Ortho to the strongly electron-withdrawing nitro group and meta to the ethoxy and acetamido groups, resulting in significant deshielding. |

| NH | ~8.5 - 9.5 | s (broad) | - | Amide protons are typically broad and their chemical shift is highly dependent on solvent and concentration. |

| CH₂ (methylene bridge) | ~4.0 - 4.2 | s | - | Singlet expected as there are no adjacent protons. Deshielded by the adjacent carbonyl and naphthalene ring. |

| H-2 | ~7.4 - 7.6 | d | ~7.5 | Part of the naphthalene ring system. |

| H-3 | ~7.5 - 7.7 | t | ~7.5 | |

| H-4 | ~7.8 - 8.0 | d | ~8.0 | |

| H-5 | ~7.9 - 8.1 | d | ~8.0 | |

| H-6 | ~7.5 - 7.7 | t | ~7.5 | |

| H-7 | ~7.5 - 7.7 | t | ~7.5 | |

| H-8 | ~8.1 - 8.3 | d | ~8.0 | Peri-deshielding effect due to proximity to the other benzene ring of the naphthalene system. |

| OCH₂ (ethoxy) | ~4.0 - 4.2 | q | ~7.0 | Typical quartet for an ethoxy group coupled to a methyl group. |

| CH₃ (ethoxy) | ~1.4 - 1.6 | t | ~7.0 | Typical triplet for a methyl group coupled to a methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of its neighboring atoms.

Molecular Structure and Carbon Numbering

Caption: Molecular structure with carbon numbering.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~168 - 172 | Typical chemical shift for an amide carbonyl carbon. |

| C-1' | ~135 - 138 | Aromatic carbon attached to the nitrogen of the amide. |

| C-2' | ~140 - 143 | Aromatic carbon bearing the electron-withdrawing nitro group. |

| C-3' | ~110 - 115 | Aromatic CH, shielded by the ortho-ethoxy group. |

| C-4' | ~155 - 158 | Aromatic carbon attached to the electron-donating ethoxy group. |

| C-5' | ~120 - 125 | Aromatic CH. |

| C-6' | ~128 - 132 | Aromatic CH, deshielded by the ortho-nitro group. |

| CH₂ (methylene bridge) | ~40 - 45 | Aliphatic carbon deshielded by the adjacent carbonyl and naphthalene ring. |

| C-1 | ~132 - 135 | Quaternary carbon of the naphthalene ring. |

| C-2 | ~125 - 128 | Aromatic CH. |

| C-3 | ~126 - 129 | Aromatic CH. |

| C-4 | ~123 - 126 | Aromatic CH. |

| C-4a | ~133 - 136 | Quaternary carbon of the naphthalene ring. |

| C-5 | ~128 - 131 | Aromatic CH. |

| C-6 | ~126 - 129 | Aromatic CH. |

| C-7 | ~125 - 128 | Aromatic CH. |

| C-8 | ~129 - 132 | Aromatic CH. |

| C-8a | ~131 - 134 | Quaternary carbon of the naphthalene ring. |

| OCH₂ (ethoxy) | ~63 - 66 | Aliphatic carbon attached to an oxygen atom. |

| CH₃ (ethoxy) | ~14 - 16 | Aliphatic methyl carbon. |

Experimental Protocols

To obtain high-quality NMR spectra for N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide, the following experimental procedure is recommended.

Sample Preparation Workflow

Sources

Mass Spectrometry Characterization of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide: A Mechanistic Guide

Executive Summary

The structural elucidation of polyfunctional molecules via electrospray ionization tandem mass spectrometry (ESI-MS/MS) requires a deep understanding of competing gas-phase fragmentation pathways. N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide ( C20H18N2O4 , exact mass 350.1267 Da) is a complex aryl acetamide featuring three distinct mass spectrometric active motifs: a cleavable amide linkage, a highly conjugated naphthyl ring, and a redox-active ortho-nitro ether system.

This whitepaper provides an authoritative, step-by-step methodological guide for the LC-MS/MS analysis of this compound. By mapping the causality between the molecule’s electronic properties and its gas-phase dissociation, we establish a self-validating analytical framework for researchers in drug metabolism, pharmacokinetics (DMPK), and synthetic verification.

Mechanistic Principles of Ionization and Dissociation

Ionization Dynamics (ESI Polarity Switching)

The target molecule exhibits robust ionization in both positive and negative ESI modes, a duality driven by its specific functional groups:

-

Positive Ionization (ESI+): Protonation occurs preferentially at the amide carbonyl oxygen, yielding an abundant [M+H]+ precursor at m/z 351.134. Sodium adducts ( [M+Na]+ at m/z 373.116) may also form depending on the solvent matrix.

-

Negative Ionization (ESI-): The molecule readily forms an [M−H]− anion at m/z 349.118. Causality: The amide nitrogen proton is rendered highly acidic by the strong electron-withdrawing inductive and resonance effects of the adjacent ortho-nitro group on the phenyl ring. This behavior is a hallmark of nitroaromatic compounds, which display significantly enhanced ionization efficiency in negative mode compared to standard aliphatic amides[1].

Collision-Induced Dissociation (CID) Pathways

Upon isolation and collisional activation of the [M+H]+ precursor, the molecule undergoes three primary, competing fragmentation pathways:

-

Amide Bond Cleavage (Acylium Ion Formation): The most thermodynamically favored pathway is the heterolytic cleavage of the C–N amide bond. This yields a highly stable 2-(naphthalen-1-yl)acetyl cation (an acylium ion) at m/z 169.065. The stability of this fragment is driven by the extended π -conjugation of the naphthalene ring. Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion generates a naphthylmethyl cation at m/z 141.070[2].

-

Nitroaromatic Rearrangement (Neutral Loss of NO): A diagnostic feature of nitroaromatics under higher-energy collision dissociation (HCD) or CID is the neutral loss of nitric oxide (NO, 30 Da) to yield an [M+H−NO]+ fragment at m/z 321.136. Causality: This occurs via a well-documented gas-phase rearrangement where the nitro group isomerizes into a nitrite ester (–O–NO) prior to the homolytic or heterolytic expulsion of the NO radical/neutral[3].

-

Ether Cleavage (Loss of Ethoxy): The 4-ethoxy substituent can undergo a loss of ethylene ( C2H4 , 28 Da) via a cyclic transition state, leaving a phenolic hydroxyl group on the aromatic ring.

Fig 1: Primary CID fragmentation pathways of the target molecule.

Quantitative Data Summaries

To facilitate rapid MRM (Multiple Reaction Monitoring) method development or HRMS structural confirmation, the exact masses and predicted fragmentations are summarized below.

Table 1: Precursor Ion Exact Masses

| Ionization Mode | Species | Formula | Exact Mass (m/z) | Relative Abundance |

| ESI (+) | [M+H]+ | C20H19N2O4+ | 351.1340 | High |

| ESI (+) | [M+Na]+ | C20H18N2O4Na+ | 373.1159 | Medium (Matrix dependent) |

| ESI (-) | [M−H]− | C20H17N2O4− | 349.1184 | High |

Table 2: Diagnostic MS/MS Product Ions (from m/z 351.134)

| Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment | Diagnostic Value |

| 321.136 | 29.998 (NO) | [M+H−NO]+ | Confirms presence of the ortho-nitro group. |

| 305.141 | 45.993 ( NO2 ) | [M+H−NO2]+ | Alternative cleavage of the nitro group. |

| 169.065 | 182.069 (Amine) | Naphthylacetyl acylium cation | Primary quantifier ion for MRM assays. |

| 141.070 | 210.064 (Amine+CO) | Naphthylmethyl cation | Confirms the naphthyl-acetate substructure. |

Self-Validating Experimental Protocol

To ensure data integrity and avoid false positives from in-source fragmentation, the following step-by-step methodology incorporates orthogonal validation techniques.

Step 1: Sample Preparation and Standardization

-

Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

-

Dilute to a working concentration of 100 ng/mL using a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (for ESI+) or 10 mM Ammonium Acetate (for ESI-).

-

Causality Check: Formic acid forces the equilibrium toward [M+H]+ , suppressing sodium adducts which are highly stable and resist CID fragmentation, thereby complicating MS/MS interpretation.

Step 2: Source Optimization and Precursor Selection

-

Infuse the sample directly into the ESI source at 10 µL/min.

-

Set capillary voltage to 3.5 kV (ESI+) and 2.5 kV (ESI-).

-

Isolate the precursor in Q1 with a narrow isolation window (0.7 Da) to exclude isotopic interference from the M+1 peak ( 13C contribution).

Step 3: Energy-Resolved Mass Spectrometry (ERMS)

-

Introduce the isolated m/z 351.134 ion into the collision cell (q2) using Argon or Nitrogen as the collision gas.

-

Ramp the Normalized Collision Energy (NCE) from 10 eV to 50 eV in 5 eV increments.

-

Validation: Plot the breakdown curve. The precursor should deplete as the m/z 169.065 (acylium) ion rises. At higher energies (>35 eV), the m/z 169.065 ion should deplete as the m/z 141.070 (loss of CO) ion emerges.

Step 4: Orthogonal Validation via H/D Exchange (Optional but Recommended)

-

Re-dissolve the sample in D2O / CD3OD .

-

The amide proton will exchange with Deuterium, shifting the precursor to m/z 352.140.

-

Perform MS/MS. The acylium fragment (m/z 169) will remain unchanged (as it contains no exchangeable protons), while the neutral loss of the amine will shift by +1 Da. This self-validates the exact site of the cleavage.

Fig 2: LC-HRMS/MS workflow for the characterization of aryl acetamides.

Conclusion

The mass spectrometric behavior of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is governed by the predictable, yet highly specific, interplay of its functional groups. By leveraging polarity switching to exploit the nitro-enhanced acidity of the amide bond, and utilizing ERMS to track the sequential loss of NO and CO, researchers can build highly selective, interference-free quantitative assays. The protocols and fragmentation rules outlined herein serve as a robust foundation for the structural elucidation of similar polyfunctional aryl acetamides.

Sources

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis, Characterization, and Applications of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide

Executive Summary & Registry Context

The compound N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide (Molecular Formula: C₂₀H₁₈N₂O₄) represents a highly specialized synthetic scaffold. While this exact assembled molecule does not possess a universally indexed, single-entity Chemical Abstracts Service (CAS) registry number—a common occurrence for proprietary screening library compounds or bespoke synthetic intermediates—its constituent synthons are rigorously documented.

This whitepaper dissects the molecule by analyzing its core precursors: [1] and [2]. By bridging the gap between theoretical drug design and practical bench chemistry, this guide provides a comprehensive framework for the de novo synthesis, analytical validation, and putative pharmacological applications of this complex acetamide derivative.

Physicochemical Profiling & Structural Rationale

The molecular architecture of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is defined by three distinct domains: a bulky, hydrophobic naphthalene ring; a flexible, hydrogen-bonding acetamide linker; and an electron-deficient, functionalized nitro-aromatic system. This tri-part structure makes it an ideal candidate for probing deep hydrophobic pockets in target proteins while maintaining surface-exposed polar interactions.

Quantitative Data Summary

| Property | Value | Computational / Experimental Source |

| Molecular Formula | C₂₀H₁₈N₂O₄ | Exact Mass Calculation |

| Molecular Weight | 350.37 g/mol | PubChem Toolkit [1, 2] |

| Hydrogen Bond Donors | 1 | Structural Analysis (Amide NH) |

| Hydrogen Bond Acceptors | 4 | Structural Analysis (C=O, -NO₂, -O-) |

| Topological Polar Surface Area (TPSA) | ~94 Ų | Fragment-based Prediction |

| Calculated LogP (XLogP3) | ~4.2 | Lipophilicity Modeling |

| Rotatable Bonds | 6 | Conformational Analysis |

De Novo Synthesis & Mechanistic Causality

The Challenge of Deactivated Anilines

The primary synthetic hurdle in constructing this molecule is the nucleophilicity of 4-ethoxy-2-nitroaniline. The ortho-nitro group strongly withdraws electron density from the amine via both inductive and resonance effects, while simultaneously imposing severe steric hindrance. Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) fail to achieve meaningful conversion because the intermediate O-acylisourea is insufficiently electrophilic to overcome the high activation energy barrier of this deactivated nucleophile [3].

The Solution: Acid Chloride Activation

To force the coupling, the carboxylic acid must be converted into a highly reactive acid chloride using oxalyl chloride.

Fig 1: De novo synthesis workflow utilizing acid chloride activation for deactivated anilines.

Protocol: Self-Validating Synthesis Workflow

Step 1: Acid Chloride Generation (In Situ)

-

Dissolve 1.0 eq of [1] in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add 0.1 eq of anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acid chloride without requiring elevated temperatures.

-

-

Dropwise add 1.2 eq of oxalyl chloride at 0 °C.

-

Self-Validation Check: Monitor the reaction for the cessation of gas evolution (CO and CO₂). Quench a 5 µL aliquot in anhydrous methanol and analyze via LC-MS; the exclusive presence of the methyl ester mass confirms 100% conversion to the acid chloride.

Step 2: Nucleophilic Acyl Substitution

-

In a separate flask, dissolve 0.95 eq of [2] and 2.0 eq of anhydrous pyridine in DCM.

-

Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the already weakly nucleophilic aniline. Using 0.95 eq of the aniline ensures it is the limiting reagent, simplifying downstream purification since the excess acid chloride will hydrolyze to the easily removable carboxylic acid during workup.

-

-

Slowly transfer the acid chloride solution to the aniline solution at 0 °C, then allow it to warm to room temperature over 4 hours.

-

Self-Validation Check: Perform TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the distinct bright yellow spot of 4-ethoxy-2-nitroaniline indicates reaction completion.

Step 3: Workup and Purification

-

Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze unreacted acid chloride.

-

Extract with DCM, wash the organic layer with 1M HCl (to remove pyridine), followed by brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Analytical Validation Systems

To ensure absolute trustworthiness of the synthesized compound, the following self-validating analytical protocols must be employed:

-

LC-MS (Electrospray Ionization - Positive Mode):

-

Expected Result: An [M+H]⁺ peak at m/z 351.1.

-

Self-Validating Control: Spike the sample with a known internal standard (e.g., sulfamethoxazole, m/z 254.0) to calibrate ionization efficiency and monitor retention time drift across the column gradient.

-

-

¹H NMR (400 MHz, DMSO-d₆):

-

Expected Result: The methylene protons of the acetamide should appear as a sharp singlet around 4.0–4.2 ppm.

-

Self-Validating Control: Look for the highly deshielded amide proton singlet (>10 ppm). This extreme downfield shift is caused by the anisotropic effect of the adjacent aromatic rings and an intramolecular hydrogen bond with the ortho-nitro group, confirming the regiochemistry of the coupling.

-

Putative Pharmacological & Materials Applications

The unique steric and electronic properties of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide lend themselves to advanced drug discovery applications:

-

Targeted Protein Degradation (PROTACs): The planar, hydrophobic nature of the naphthyl group, combined with the hydrogen-bonding capacity of the acetamide, makes this scaffold an excellent candidate for recruiting hydrophobic pockets in E3 ubiquitin ligases (e.g., CRBN or VHL). The functionalized nitro-aromatic ring can serve as a solvent-exposed exit vector for linker attachment.

-

Auxin Signaling Probes: Because 1-naphthylacetic acid is a well-known synthetic auxin [1], conjugating it to a bulky aniline creates a steric probe that can potentially dissect the plasticity of the TIR1/AFB auxin receptor binding pocket in plant biology.

Fig 2: Putative pharmacological binding model for targeted protein degradation.

References

-

National Center for Biotechnology Information. "1-Naphthaleneacetic Acid | CID 6862 - PubChem." PubChem Compound Database. Available at:[Link]

-

National Center for Biotechnology Information. "4-Ethoxy-2-nitroaniline | CID 69229 - PubChem." PubChem Compound Database. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

Navigating the Safety Landscape of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Proactive Approach to Safety in the Absence of Definitive Data

This technical guide addresses the material safety of the novel compound, N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide. It is critical to establish at the outset that, as of the date of this publication, a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound is not publicly available. This absence of direct safety data necessitates a proactive and predictive approach to risk assessment.

This guide, therefore, is structured to build a comprehensive safety profile by analogy. We will deconstruct the molecule into its primary structural motifs: the N-(4-ethoxy-2-nitrophenyl)acetamide core, and the naphthalen-1-yl moiety. By examining the known hazards of these components and the broader class of nitroaromatic compounds, we can establish a robust framework for safe handling, storage, and emergency procedures. This document is intended to empower researchers to work with this compound with a heightened sense of awareness and a commitment to best safety practices.

Deconstructing the Hazard Profile: A Three-Pillar Analysis

The potential hazards of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide can be logically inferred by examining its constituent parts.

Caption: Hazard Profile Derivation by Structural Analogy.

Pillar 1: The N-(4-ethoxy-2-nitrophenyl)acetamide Core

The foundational element of our target molecule is N-(4-ethoxy-2-nitrophenyl)acetamide. Safety data for this compound provides a baseline for understanding the potential hazards associated with the substituted phenyl ring.

Key Hazards:

-

Irritation: This class of compounds is known to cause skin and eye irritation.[1]

-

Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute toxicity data for similar compounds indicates potential harm through multiple routes of exposure.[1]

-

Respiratory Tract Irritation: Inhalation of dusts may lead to irritation of the respiratory system.[1]

Pillar 2: The Naphthalen-1-yl Moiety

The introduction of a naphthalene ring system brings a distinct set of toxicological considerations. Naphthalene and its derivatives have been the subject of extensive study.

Key Hazards:

-

Absorption and Metabolism: Naphthalene is readily absorbed through inhalation, ingestion, and dermal contact.[2] It is metabolized in the liver to reactive intermediates, including epoxides and quinones, which are responsible for its toxicity.[2][3]

-

Acute Health Effects: Acute exposure can lead to a range of symptoms including nausea, vomiting, headache, and in severe cases, hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency.[2][3]

-

Chronic Health Effects & Carcinogenicity: Chronic exposure can lead to similar effects as acute exposure, with children being more susceptible.[2] Naphthalene is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[4]

-

Ocular Toxicity: Ocular exposure to naphthalene may cause eye irritation and the formation of cataracts.[2]

-

Analogue Compound Data: The related compound, 2-(1-naphthyl)acetamide, is classified as harmful if swallowed.[5]

Pillar 3: General Hazards of Nitroaromatic Compounds

The presence of the nitro group on the aromatic ring places our compound in the class of nitroaromatics, which have well-documented hazards.

Key Hazards:

-

Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically, posing a risk of a runaway reaction, especially in the presence of impurities or at elevated temperatures.[6]

-

Toxicity and Mutagenicity: Many nitroaromatic compounds are acutely toxic and mutagenic, with some being established or suspected carcinogens.[7]

-

Explosion Risk: While not all nitroaromatics are explosive, they can be, particularly when subjected to shock or rapid heating.

Synthesized Hazard Profile and GHS Classification (Inferred)

Based on the analysis of its structural components, a presumptive hazard profile for N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is presented below. This is a conservative assessment intended to guide safe handling practices.

| Hazard Class | Inferred GHS Category | Basis for Inference |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Analogy with N-(nitrophenyl)acetamides and 2-(1-naphthyl)acetamide.[5][8] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | General properties of N-(nitrophenyl)acetamides.[1] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | General properties of N-(nitrophenyl)acetamides.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dusts is a common hazard for fine organic chemicals.[1] |

| Carcinogenicity | Category 2 (Suspected of causing cancer) | Based on the classification of naphthalene.[4] |

| Reproductive Toxicity | Data not available | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |

Experimental Protocols: A Framework for Safe Handling

The following protocols are designed to mitigate the risks identified in the inferred hazard profile.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Emergency Response Workflow.

Disposal Considerations

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems. [9]

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical entities is paramount in research and development. While a specific MSDS for N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is not yet available, a thorough analysis of its structural components provides a strong foundation for a conservative and effective safety protocol. By adhering to the principles of hazard by analogy, implementing robust engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound with the high level of care it warrants.

References

-

GOV.UK. (2024, December 12). Naphthalene: toxicological overview. [Link]

-

U.S. Environmental Protection Agency. (Date not available). Toxicological Review of Naphthalene (CAS No. 91-20-3). [Link]

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2025, April). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

ResearchGate. (Date not available). Properties of Naphthalene and its Derivatives. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (Date not available). Long-term Health Effects of Exposure to Naphthalene. [Link]

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. [Link]

-

CPAChem. (2022, December 16). Safety data sheet - 2-(1-naphthyl)acetamide. [Link]

-

Angene Chemical. (2025, October 19). Safety Data Sheet - 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. [Link]

-

Sdfine. (Date not available). 3-nitrobenzoic acid. [Link]

-

PubChem. (Date not available). Acetamide, N-1-naphthalenyl-. [Link]

-

PMC. (Date not available). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

-

ACS Publications. (Date not available). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

-

PMC. (Date not available). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

NIST. (Date not available). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

-

PubChemLite. (Date not available). N-(4-ethoxy-2-nitrophenyl)acetamide (C10H12N2O4). [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. gov.uk [gov.uk]

- 3. iris.epa.gov [iris.epa.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols for N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide as a Putative Fluorescent Probe for Cellular Imaging of Hypoxia

Introduction: A Rational Design for a "Turn-On" Hypoxia Probe

Cellular hypoxia, a state of low oxygen tension, is a hallmark of various pathological conditions, most notably solid tumors, where it is associated with aggressive phenotypes and resistance to therapy.[1] The development of molecular tools to visualize and quantify hypoxic cells is therefore of paramount importance in both basic research and clinical settings. Here, we present detailed application notes for a novel fluorescent probe, N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide , conceived for the detection of cellular hypoxia.

This compound features a rational design that integrates a robust fluorophore with a hypoxia-sensitive quenching moiety. The core of this probe is the naphthalene group, a well-known polycyclic aromatic hydrocarbon with intrinsic fluorescence, high quantum yield, and excellent photostability.[2] This fluorescent core is chemically linked to a 4-ethoxy-2-nitrophenylacetamide group. The nitroaromatic moiety is a key functional element; the electron-withdrawing nitro group is a potent fluorescence quencher.[3][4]

The central hypothesis is that in the presence of nitroreductase enzymes, which are significantly upregulated in hypoxic cells, the nitro group of the probe will be enzymatically reduced to an electron-donating amino group.[1][5] This conversion is expected to disrupt the quenching mechanism and restore the native fluorescence of the naphthalene core, resulting in a "turn-on" fluorescent signal that is directly proportional to the level of hypoxia.

Proposed Mechanism of Action

The fluorescence of the naphthalene moiety in N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide is proposed to be quenched in its native state through a process known as photoinduced electron transfer (PET).[4] Upon excitation of the naphthalene fluorophore, an electron can be transferred from the excited state of the fluorophore to the electron-deficient nitroaromatic group, leading to non-radiative decay and thus, quenched fluorescence.

Under hypoxic conditions, elevated levels of nitroreductase (NTR) enzymes catalyze the reduction of the nitro group (—NO₂) to an amino group (—NH₂), using cellular cofactors such as NADH.[1] This transformation from an electron-withdrawing to an electron-donating group inhibits the PET process, thereby restoring the fluorescence of the naphthalene core.

Caption: Proposed mechanism of fluorescence activation.

Photophysical and Physicochemical Properties (Predicted)

The following table summarizes the predicted properties of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide. Experimental validation is required.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₂₀H₁₈N₂O₄ |

| Molecular Weight | 362.37 g/mol |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited aqueous solubility. |

| Excitation (λex) | ~320-340 nm (characteristic of naphthalene derivatives)[6] |

| Emission (λem) | ~380-450 nm (blue fluorescence)[6] |

| Quantum Yield (Φ) | Low in native state; predicted to increase significantly upon reduction. |

| Stokes Shift | Expected to be in the range of 60-110 nm. |

Experimental Protocols

Protocol 1: Synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide

This protocol is a proposed synthetic route based on standard amide bond formation reactions.

Materials:

-

4-ethoxy-2-nitroaniline

-

Naphthalen-1-ylacetyl chloride

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxy-2-nitroaniline (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of naphthalen-1-ylacetyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Characterization with Nitroreductase

This protocol details the validation of the probe's response to nitroreductase activity in a cell-free system.

Materials:

-

Purified nitroreductase (e.g., from E. coli)

-

NADH

-

Phosphate-buffered saline (PBS), pH 7.4

-

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide stock solution (10 mM in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of purified nitroreductase in PBS.

-

In a 96-well black microplate, add the following to each well:

-

PBS to a final volume of 200 µL

-

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide to a final concentration of 10 µM

-

NADH to a final concentration of 100 µM

-

Varying concentrations of nitroreductase

-

-

Include control wells:

-

Probe + NADH (no enzyme)

-

Probe + enzyme (no NADH)

-

Probe only

-

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the naphthalene fluorophore (e.g., Ex/Em = 330/410 nm).

-

Plot the fluorescence intensity as a function of nitroreductase concentration.

Protocol 3: Cytotoxicity Assay

It is crucial to assess the potential toxicity of the probe to ensure that observed cellular effects are not due to probe-induced artifacts.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well clear-bottom microplate

-

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide stock solution (10 mM in DMSO)

-

Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or a live/dead staining kit such as CytoTox-Fluor™)[7][8]

-

Plate reader (absorbance or fluorescence, depending on the kit)

Procedure:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Allow cells to adhere overnight.

-

Prepare a series of dilutions of the probe in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium and add the medium containing different concentrations of the probe to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest probe concentration).

-

Incubate the cells for the desired period (e.g., 24 hours).

-

Perform the cytotoxicity assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot it against the probe concentration to determine the concentration at which the probe is non-toxic.

Protocol 4: Live-Cell Imaging of Hypoxia

This protocol describes the application of the probe for imaging nitroreductase activity in cultured cells under hypoxic conditions.

Materials:

-

Cell line of interest cultured on glass-bottom dishes or imaging-quality multi-well plates

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-1-yl)acetamide working solution (e.g., 5-10 µM in serum-free medium)

-

Hypoxia induction agent (e.g., cobalt chloride, CoCl₂) or a hypoxia chamber[1]

-

Fluorescence microscope equipped with a DAPI filter set (or similar UV excitation and blue emission filters) and a heated, CO₂-controlled environmental chamber.

Caption: Workflow for imaging hypoxia in cultured cells.

Procedure:

-

Cell Culture: Seed cells on a suitable imaging dish and allow them to adhere overnight.

-

Induction of Hypoxia:

-

Hypoxia Chamber: Place the cells in a hypoxia chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours.[9]

-

Chemical Induction: Alternatively, treat the cells with a chemical inducer of hypoxia, such as 100-200 µM CoCl₂, for 12-24 hours.[1]

-

Maintain a parallel set of cells under normoxic conditions (standard incubator, 21% O₂) as a control.

-

-

Probe Loading:

-

Prepare a working solution of the fluorescent probe in serum-free cell culture medium (e.g., 5-10 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe solution to the cells and incubate for 30-60 minutes at 37°C under their respective normoxic or hypoxic conditions.

-

-

Washing: Wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove the excess probe.

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the naphthalene fluorophore (e.g., excitation ~330 nm, emission ~410 nm).

-

Acquire images of both the normoxic and hypoxic cells using identical imaging parameters (e.g., exposure time, gain).

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cells in both the normoxic and hypoxic groups using image analysis software (e.g., ImageJ/Fiji).

-

A significant increase in fluorescence should be observed in the hypoxic cells compared to the normoxic control cells.[1]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Incomplete removal of the probe. Probe aggregation. | Increase the number of washing steps. Ensure the probe is fully dissolved in the stock solution and diluted properly in the medium. Centrifuge the working solution before use. |

| No or weak signal in hypoxic cells | Insufficient hypoxia. Low nitroreductase activity in the chosen cell line. Probe is not cell-permeable. Incorrect filter set. | Confirm hypoxia using a standard marker (e.g., HIF-1α staining).[10] Try a different cell line known to have high nitroreductase activity. Perform a cell permeability assay. Verify the excitation and emission spectra of the activated probe and use the appropriate filters. |

| High signal in normoxic cells | Probe instability or decomposition. Off-target reactions. | Check the purity of the synthesized probe. Run controls without cells to check for auto-fluorescence or degradation in the medium. |

| Phototoxicity | High excitation light intensity or long exposure times. | Reduce the excitation light intensity and/or exposure time. Use a more sensitive camera. Acquire images at longer intervals for time-lapse experiments. |

References

-

Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science. [Link][11][12]

-

A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. RSC Advances. [Link][13]

-

Nitroreductase-Activated Probes for Monitoring Hypoxia. PubMed. [Link][5]

-

Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Luminescence. [Link][14]

-

Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances. [Link][15]

-

Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. [Link][3]

-

The mechanism of fluorescence quenching by contact of chemical sensor... ResearchGate. [Link][16]

-

Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link][4]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link][18]

-

Probes 101 – How to choose a fluorescent probe for your imaging experiment. FocalPlane. [Link][19]

-

Fluorescent Probes and Labels for Cellular Imaging. PMC - NIH. [Link][20]

-

The effect of the regioisomeric naphthalimide acetylide ligands on the photophysical properties of N^N Pt(ii) bisacetylide complexes. Dalton Transactions. [Link][21]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. [Link][2]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. ResearchGate. [Link][6]

-

Synthesis and Photophysical Characterizations of Thermal -Stable Naphthalene Benzimidazoles. GCRIS. [Link][22]

-

Photophysical Properties of Some Naphthalimide Derivatives. ResearchGate. [Link][24]

-

Review: Fluorescent probes for living cells. Histochemical Journal. [Link][25]

-

Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH. [Link][26]

-

Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. MDPI. [Link][27]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Biological and Physical Sciences. [Link][28]

-

Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link][29]

-

Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Nitroreductase-Activated Probes for Monitoring Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.com]

- 8. promega.com [promega.com]

- 9. ibidi.com [ibidi.com]

- 10. Intracellular Detection of Low Oxygen Tension in Live Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. chalcogen.ro [chalcogen.ro]

- 15. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Probes 101 – How to choose a fluorescent probe for your imaging experiment - FocalPlane [focalplane.biologists.com]

- 20. Fluorescent Probes and Labels for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The effect of the regioisomeric naphthalimide acetylide ligands on the photophysical properties of N^N Pt(ii) bisacetylide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]